molecular formula C5H6N4O2 B1587325 2-Hydrazinyl-5-nitropyridine CAS No. 6343-98-2

2-Hydrazinyl-5-nitropyridine

Cat. No.: B1587325
CAS No.: 6343-98-2
M. Wt: 154.13 g/mol
InChI Key: DDWAPSXNXHYQLK-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-nitropyridine is an organic compound with the molecular formula C5H6N4O2 It is characterized by a pyridine ring substituted with a hydrazine group at the second position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazinyl-5-nitropyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-nitropyridine with hydrazine hydrate. The reaction is typically carried out in a solvent such as methanol or ethanol at ambient temperature or slightly elevated temperatures. The process involves the nucleophilic substitution of the chlorine atom by the hydrazine group, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The reaction mixture is often cooled to control the exothermic nature of the reaction, and the product is isolated through filtration and purification steps such as recrystallization .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves solvents like methanol or ethanol and may require mild heating.

    Oxidation-Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Condensation Reactions: Often carried out in the presence of an acid catalyst under reflux conditions.

Major Products:

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation-Reduction: Amino derivatives or other reduced forms of the nitro group.

    Condensation Reactions: Hydrazones and related compounds.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-nitropyridine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group may also participate in redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells .

Comparison with Similar Compounds

  • 2-Hydrazinyl-3-nitropyridine
  • 2-Hydrazinyl-4-nitropyridine
  • 2-Hydrazinyl-6-nitropyridine

Comparison: 2-Hydrazinyl-5-nitropyridine is unique due to the specific positioning of the nitro group at the fifth position on the pyridine ring. This positioning influences its electronic properties and reactivity compared to its isomers. For example, 2-Hydrazinyl-3-nitropyridine may exhibit different reactivity patterns due to the different electronic environment around the nitro group .

Properties

IUPAC Name

(5-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-8-5-2-1-4(3-7-5)9(10)11/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWAPSXNXHYQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398651
Record name 2-hydrazino-5-nitropyridine
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Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6343-98-2
Record name 6343-98-2
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Record name 2-hydrazino-5-nitropyridine
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Record name 2-hydrazinyl-5-nitropyridine
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-5-nitropyridine (30 mmol, 5.0 g) in absolute ethanol was added a solution of hydrazine hydrate (320 mmol, 15.8 g) in ethanol using syringe pump. At the end of the addition, the reaction was refrigerated. The named product precipitated from the reaction medium, was collected by filtration, and recrystallized from ethanol.
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Synthesis routes and methods II

Procedure details

To a slurry of 47.6 g (0.3 mol) of 2-chloro-5-nitropyridine in a mixture of 400 ml methanol and 60 ml water and cooled to 10° C. was added with cooling below 30° 86 g hydrazine (95 percent) over about 10 minutes. The solids first went into solution, then a greenish-yellow precipitate separated. The mixture was stirred at reflux for 30 minutes. The greenish solid was filtered off and washed with cold methanol. The solid was slurried in 200 ml of cold water, washed and vacuum dried. The yield was 40.1 g (87 percent).
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60 mL
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86 g
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Synthesis routes and methods III

Procedure details

To a stirred solution of hydrazine hydrate (30.0 equivalents), water (4 ml/gm of pyridine), and ethanol (2 ml/gm of pyridine) was added 2-chloro-5-nitropyridine (1 equivalent). The reaction mixture was stirred at 20° for 16 hours (a very thick green slurry forms). The precipitate was isolated by filtration and the solid was washed with methanol and then ether to give a green solid. The product was used without further purification; yield 77.3%; m.p. 205°-207°. IR {KBr): 3340, 3200, 2980, 1670, 1605, 1580, 1485, 1420, 1330, 1300, 1120, 980, 830, 770 cm-1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The paper mentions the synthesis of 2-hydrazinyl-5-nitropyridine. What is the significance of this compound, and what potential applications does it have?

A1: this compound is a substituted hydrazinylpyridine. These compounds are valuable building blocks in organic synthesis due to the presence of the reactive hydrazine moiety. []

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